molecular formula C18H15N3O5S B2816567 1-(2H-1,3-benzodioxole-5-carbonyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole CAS No. 851808-63-4

1-(2H-1,3-benzodioxole-5-carbonyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole

Cat. No.: B2816567
CAS No.: 851808-63-4
M. Wt: 385.39
InChI Key: UAHFQJGBYDEFRZ-UHFFFAOYSA-N
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Description

1-(2H-1,3-benzodioxole-5-carbonyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a complex organic compound that features a benzodioxole ring fused with an imidazole ring

Properties

IUPAC Name

1,3-benzodioxol-5-yl-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O5S/c22-17(13-4-5-15-16(9-13)26-11-25-15)20-7-6-19-18(20)27-10-12-2-1-3-14(8-12)21(23)24/h1-5,8-9H,6-7,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAHFQJGBYDEFRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC(=CC=C2)[N+](=O)[O-])C(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2H-1,3-benzodioxole-5-carbonyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole typically involves multiple steps. One common approach is the coupling of a benzodioxole derivative with an imidazole derivative under specific reaction conditions. For instance, the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, can be employed to form the desired product. The reaction conditions often include the use of bases like cesium carbonate and solvents like toluene or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

1-(2H-1,3-benzodioxole-5-carbonyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in aqueous solution at room temperature.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Sodium methoxide in methanol at reflux temperature.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-(2H-1,3-benzodioxole-5-carbonyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2H-1,3-benzodioxole-5-carbonyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2H-1,3-benzodioxole-5-carbonyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is unique due to its combination of a benzodioxole ring with an imidazole ring and a nitrophenyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing this compound, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including condensation of 2H-1,3-benzodioxole-5-carboxylic acid with a thiol-functionalized imidazole precursor. Key steps include:

  • Activation : Use coupling agents like EDCl/HOBt for amide bond formation between the benzodioxole carbonyl and imidazole nitrogen .
  • Thioether Formation : React 3-nitrobenzyl mercaptan with the imidazole intermediate under basic conditions (e.g., K₂CO₃ in DMF) to introduce the sulfanyl group .
  • Optimization : Adjust solvent polarity (e.g., THF vs. DMF) and temperature (60–80°C) to enhance reaction efficiency. Monitor progress via TLC and purify via column chromatography .

Q. Which spectroscopic techniques are most effective for confirming the compound’s structure and purity?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR identify aromatic protons (δ 6.8–8.2 ppm for benzodioxole and nitrophenyl groups) and imidazole ring signals (δ 3.2–4.5 ppm for dihydro protons) .
  • IR Spectroscopy : Confirm carbonyl (C=O, ~1680 cm⁻¹) and nitro (NO₂, ~1520 cm⁻¹) stretches .
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .

Q. How do the benzodioxole and nitrophenyl groups influence the compound’s electronic properties and reactivity?

  • Methodological Answer :

  • Benzodioxole : The electron-rich dioxole ring stabilizes the carbonyl group via resonance, enhancing electrophilicity at the acyl site .
  • Nitrophenyl : The electron-withdrawing nitro group reduces electron density on the sulfur atom, modulating thioether reactivity in nucleophilic substitutions .
  • Experimental Validation : Compare Hammett constants (σ) of substituents to predict substituent effects on reaction kinetics .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) guide the design of derivatives with improved bioactivity?

  • Methodological Answer :

  • Reaction Path Search : Use quantum chemical calculations (e.g., Gaussian) to model transition states and identify energetically favorable pathways for derivatization .
  • Docking Studies : Employ AutoDock Vina to simulate interactions between the compound and biological targets (e.g., enzymes). For example, the nitrophenyl group may form π-π stacking with aromatic residues in active sites .
  • SAR Analysis : Corrogate substituent effects (e.g., replacing benzodioxole with furan) using in silico ADMET predictions .

Q. How can contradictions in biological activity data (e.g., varying IC₅₀ values across studies) be systematically addressed?

  • Methodological Answer :

  • Standardized Assays : Re-evaluate activity under controlled conditions (e.g., fixed pH, temperature) using reference compounds (e.g., positive controls like fluconazole for antifungal studies) .
  • Data Normalization : Account for variations in cell-line viability assays by normalizing to internal standards (e.g., MTT assay controls) .
  • Meta-Analysis : Compare structural analogs (e.g., triazole vs. imidazole cores) to isolate substituent-specific effects .

Q. What strategies resolve ambiguities in spectral data (e.g., overlapping NMR signals)?

  • Methodological Answer :

  • 2D NMR Techniques : Use HSQC and HMBC to assign overlapping aromatic protons and confirm connectivity between the benzodioxole and imidazole moieties .
  • Isotopic Labeling : Synthesize deuterated analogs to simplify signal interpretation in crowded spectral regions .
  • X-ray Crystallography : Resolve absolute configuration and hydrogen-bonding networks (if single crystals are obtainable) .

Methodological Tables

Table 1 : Key Reaction Conditions for Synthesis Optimization

StepSolventCatalyst/BaseTemperatureYield RangeReference
Amide FormationDMFEDCl/HOBt25°C60–75%
Thioether FormationTHFK₂CO₃60°C45–65%

Table 2 : Spectral Signatures for Structural Confirmation

Functional GroupNMR (δ, ppm)IR (cm⁻¹)
Benzodioxole6.8 (d, 2H)1250 (C-O-C)
Nitrophenyl8.1 (d, 2H)1520 (NO₂)
Imidazole (dihydro)3.4 (m, 4H)1680 (C=O)

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